N-[2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1,2-dimethylimidazole-4-sulfonamide
Description
N-[2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1,2-dimethylimidazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields. Its intricate structure, combining multiple functional groups and heterocyclic rings, makes it a subject of interest in synthetic chemistry, pharmacology, and material science.
Properties
IUPAC Name |
N-[2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1,2-dimethylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-11-19-16(10-22(11)2)27(23,24)18-7-5-15-20-17(21-26-15)13-3-4-14-12(9-13)6-8-25-14/h3-4,9-10,18H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTRDDUHBOESPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCCC2=NC(=NO2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis begins with commercially available compounds such as 2,3-dihydro-1-benzofuran, oxadiazole derivatives, ethylene derivatives, and imidazole derivatives.
Reaction Steps
Step 1: : The preparation of the benzofuran moiety.
Step 2: : Formation of the oxadiazole ring through cyclization.
Step 3: : Linking of the ethylene chain to the oxadiazole ring.
Step 4: : Sulfonation of the imidazole ring.
Step 5: : Coupling of all fragments under controlled conditions using appropriate catalysts and solvents.
Industrial Production Methods: For large-scale production, an optimized process involving continuous flow reactions, high-efficiency catalysts, and recycling of solvents is implemented to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, primarily affecting the benzofuran moiety.
Reduction: : Reduction processes may target the oxadiazole ring and potentially the sulfonamide group.
Substitution: : The presence of various substituents allows for nucleophilic or electrophilic substitution reactions, especially on the imidazole and benzofuran rings.
Common Reagents and Conditions:
Oxidation: : KMnO₄, CrO₃ under acidic or basic conditions.
Reduction: : LiAlH₄, NaBH₄ in alcohol or ether solvents.
Substitution: : Halides, nitriles, and other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: : Carboxylic acids, ketones, or aldehydes derivatives.
Reduction: : Alcohols, amines.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound finds applications across multiple disciplines:
Chemistry: : Used as a precursor for synthesizing more complex molecules or materials, and as a reagent in organic synthesis.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in the development of specialty chemicals, agrochemicals, and potentially as a component in advanced materials.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : Its sulfonamide group can inhibit certain enzymes, while the benzofuran and oxadiazole rings may interact with specific receptor sites or DNA sequences, altering their function or signaling pathways.
Comparison with Similar Compounds
Comparing N-[2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1,2-dimethylimidazole-4-sulfonamide with similar compounds highlights its unique properties:
Similar Compounds: : Other sulfonamides, benzofuran derivatives, oxadiazoles.
Uniqueness: : The combination of benzofuran, oxadiazole, and imidazole-sulfonamide in a single molecule is rare, giving it distinct chemical and biological properties.
This detailed look should give you a solid understanding of this fascinating compound. Need anything else?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
